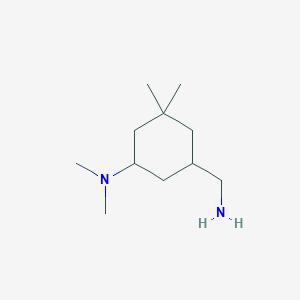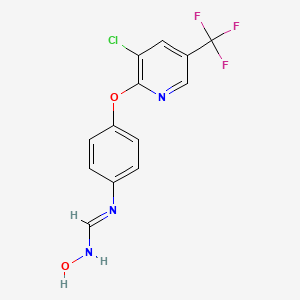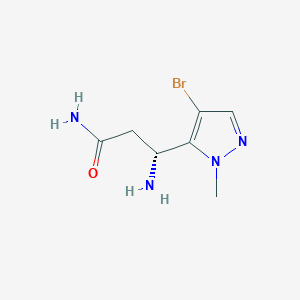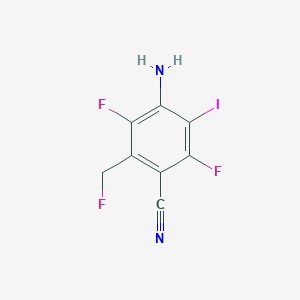
Pyridin-3-yl(m-tolyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-3-yl(m-tolyl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a pyridine ring attached to a methanone group, which is further connected to a methyl-substituted phenyl ring (m-tolyl)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-yl(m-tolyl)methanone typically involves the reaction of pyridine-3-carboxaldehyde with m-tolylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Formation of Grignard Reagent: m-Tolylmagnesium bromide is prepared by reacting m-bromotoluene with magnesium in anhydrous ether.
Addition to Pyridine-3-carboxaldehyde: The Grignard reagent is then added to pyridine-3-carboxaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation or enzymatic oxidation may be explored to improve the sustainability of the production process.
化学反应分析
Types of Reactions
Pyridin-3-yl(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Pyridin-3-yl(m-tolyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of pyridin-3-yl(m-tolyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyridin-2-yl(m-tolyl)methanone: Similar structure but with the pyridine ring attached at the 2-position.
Pyridin-4-yl(m-tolyl)methanone: Similar structure but with the pyridine ring attached at the 4-position.
Benzyl(m-tolyl)methanone: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
Pyridin-3-yl(m-tolyl)methanone is unique due to the position of the pyridine ring, which can influence its reactivity and binding properties. The presence of the nitrogen atom in the pyridine ring can also enhance its ability to participate in coordination chemistry and biological interactions.
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
(3-methylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H11NO/c1-10-4-2-5-11(8-10)13(15)12-6-3-7-14-9-12/h2-9H,1H3 |
InChI 键 |
AQCYLQNJIBVMOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)
![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)




